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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

Cat. No.: B12040812

For Research Use Only

This document provides an in-depth technical guide on CE-178253 benzenesulfonate, a
potent and selective cannabinoid type 1 (CB1) receptor antagonist. It is intended for
researchers, scientists, and drug development professionals interested in the pharmacological
and therapeutic potential of this compound.

Introduction

CE-178253 benzenesulfonate is a small molecule antagonist of the cannabinoid type 1 (CB1)
receptor, which is predominantly expressed in the central nervous system and to a lesser
extent in peripheral tissues. The CB1 receptor is a key component of the endocannabinoid
system, playing a crucial role in regulating a wide array of physiological processes, including
appetite, energy metabolism, pain sensation, and mood. Antagonism of the CB1 receptor has
been a significant area of research for the development of therapies for obesity and related
metabolic disorders. CE-178253 has demonstrated high potency and selectivity for the CB1
receptor, with central nervous system activity.[1]

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12040812?utm_src=pdf-interest
https://www.benchchem.com/product/b12040812?utm_src=pdf-body
https://www.benchchem.com/product/b12040812?utm_src=pdf-body
https://www.medchemexpress.com/ce-178253-benzenesulfonate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12040812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

1-[7-(2-Chlorophenyl)-8-(4-

chlorophenyl)-2-

methylpyrazolo[1,5-a]-1,3,5- ) )
Synonyms o ] Sigma-Aldrich

triazin-4-yl]-3-(ethylamino)-3-

azetidinecarboxamide

benzenesulfonate salt

Molecular Formula C24H23CI2N7O - CeHs03S Sigma-Aldrich
Molecular Weight 654.57 g/mol Sigma-Aldrich
CAS Number 956246-95-0 Sigma-Aldrich
Appearance White to beige powder Sigma-Aldrich

- Soluble in DMSO (10 mg/mL, ) )
Solubility ) Sigma-Aldrich
clear solution)

Storage Room temperature Sigma-Aldrich

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as a potent antagonist at the CB1 receptor. The CB1 receptor is a G-protein
coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon
activation by endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) or
exogenous agonists, the CB1 receptor initiates a signaling cascade that includes:

« Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cCAMP) levels.

e Modulation of ion channels, including inhibition of N- and P/Q-type calcium channels and
activation of inwardly rectifying potassium channels.

 Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and
p38.

By binding to the CB1 receptor, CE-178253 blocks the binding of endogenous and exogenous
agonists, thereby inhibiting these downstream signaling events. This antagonism of CB1
receptor signaling is the basis for its pharmacological effects.
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Caption: Antagonism of the CB1 receptor by CE-178253 blocks agonist-induced signaling.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinity of CE-178253 for human
cannabinoid receptors.

Target Assay Type Species Ki (nM) Source
Radioligand
o Hadcock JR, et
CB1 Receptor Binding ([3H]- Human 0.33
al. 2010
SR141716A)
Radioligand
o Hadcock JR, et
CB2 Receptor Binding ([*H]-CP-  Human >10,000
al. 2010
55,940)

These data highlight the high potency and selectivity of CE-178253 for the CB1 receptor over
the CB2 receptor.
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In Vivo Pharmacological Profile

CE-178253 has been evaluated in preclinical models of obesity, demonstrating significant
effects on food intake and energy expenditure.

Anorectic Activity

In rodent models, CE-178253 has been shown to reduce food intake. Studies have utilized
both fast-induced re-feeding and spontaneous nocturnal feeding paradigms to assess its
anorectic effects.

Energy Expenditure

CE-178253 has been observed to increase energy expenditure in rats, as measured by indirect
calorimetry. This effect is accompanied by a shift in substrate utilization from carbohydrates to
fats, indicated by a decrease in the respiratory quotient.

Body Weight Regulation

In diet-induced obese rats and mice, administration of CE-178253 has been shown to promote
weight loss in a dose-dependent manner.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize CB1
receptor antagonists like CE-178253.

In Vitro CB1 Receptor Binding Assay (Radioligand
Displacement)

This protocol is a generalized procedure for determining the binding affinity of a test compound
for the CB1 receptor.

Objective: To determine the Ki of CE-178253 for the CB1 receptor.

Materials:
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Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1,
HEK293).

Radioligand: [?H]-SR141716A (a known CB1 antagonist).

Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.qg.,
SR141716A).

Test compound: CE-178253 benzenesulfonate.

Assay buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.1% BSA, pH 7.4.

Scintillation cocktail and scintillation counter.

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Procedure:

Prepare serial dilutions of CE-178253 in assay buffer.

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Ks), and either
vehicle, non-specific binding control, or a dilution of CE-178253.

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the amount of bound radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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» Plot the percentage of specific binding against the concentration of CE-178253 and fit the
data to a one-site competition model to determine the ICso.

» Calculate the Ki using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L] is the
concentration of the radioligand and Ks is its dissociation constant.

In Vivo Evaluation in a Diet-Induced Obesity (DIO)
Mouse Model

This protocol outlines a general workflow for assessing the efficacy of CE-178253 in a
preclinical model of obesity.
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Caption: Experimental workflow for evaluating CE-178253 in a diet-induced obesity model.
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Safety Information

Hazard Statements:
e H301: Toxic if swallowed.

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P405: Store locked up.

P501: Dispose of contents/ container to an approved waste disposal plant.

This compound is for research use only and is not for human or veterinary use. Appropriate
personal protective equipment should be worn when handling this compound.

Conclusion

CE-178253 benzenesulfonate is a valuable research tool for investigating the role of the CB1
receptor in various physiological and pathological processes. Its high potency and selectivity
make it a suitable compound for in vitro and in vivo studies aimed at understanding the
therapeutic potential of CB1 receptor antagonism, particularly in the context of obesity and
metabolic disorders. Researchers should adhere to appropriate safety protocols when handling
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CE-178253 Benzenesulfonate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12040812#ce-178253-benzenesulfonate-for-
research-use-only]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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